3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid
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Overview
Description
3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid is a chemical compound with the molecular formula C7H10O4S and a molecular weight of 190.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and two ketone groups. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic core structure.
Sulfur Incorporation: The sulfur atom is incorporated into the bicyclic structure through a substitution reaction, typically using thiol reagents under controlled conditions.
Chemical Reactions Analysis
3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups into alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various thiol reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can exert its effects by modifying the activity of the target molecules. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid include:
7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione: This compound has a similar bicyclic structure but includes an oxygen atom instead of a second ketone group.
3-Thiabicyclo[4.1.0]heptane-7-carboxylic acid 3,3-dioxide: This compound is closely related and shares many chemical properties with this compound.
The uniqueness of 3,3-Dioxo-3lambda6-thiabicyclo[41
Properties
Molecular Formula |
C7H10O4S |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
3,3-dioxo-3λ6-thiabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H10O4S/c8-7(9)6-4-1-2-12(10,11)3-5(4)6/h4-6H,1-3H2,(H,8,9) |
InChI Key |
QQOJHMJJFAOOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC2C1C2C(=O)O |
Origin of Product |
United States |
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